molecular formula C21H21ClN2 B12649865 Benzenamine, 4,4'-((2-chlorophenyl)methylene)bis(2-methyl- CAS No. 75673-51-7

Benzenamine, 4,4'-((2-chlorophenyl)methylene)bis(2-methyl-

Cat. No.: B12649865
CAS No.: 75673-51-7
M. Wt: 336.9 g/mol
InChI Key: LVTVHAYOZXMKLD-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is an organic compound with the molecular formula C13H12Cl2N2. It is a derivative of benzenamine, where the amine groups are substituted with a 2-chlorophenylmethylene group and two methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) typically involves the reaction of 2-chlorobenzaldehyde with 2-methylbenzenamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and amines are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-methylenebis(2-chloro-)
  • Benzenamine, 4,4’-methylenebis(2-methoxy-)
  • Benzenamine, 2-chloro-4-(methylsulfonyl-)

Uniqueness

Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

75673-51-7

Molecular Formula

C21H21ClN2

Molecular Weight

336.9 g/mol

IUPAC Name

4-[(4-amino-3-methylphenyl)-(2-chlorophenyl)methyl]-2-methylaniline

InChI

InChI=1S/C21H21ClN2/c1-13-11-15(7-9-19(13)23)21(17-5-3-4-6-18(17)22)16-8-10-20(24)14(2)12-16/h3-12,21H,23-24H2,1-2H3

InChI Key

LVTVHAYOZXMKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)N)C)C3=CC=CC=C3Cl)N

Origin of Product

United States

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